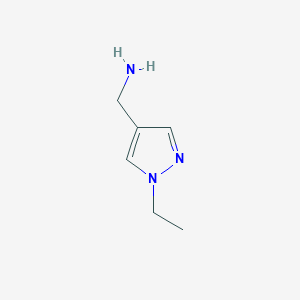

(1-Ethyl-1H-pyrazol-4-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-ethylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-9-5-6(3-7)4-8-9/h4-5H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAQYVFWXDEYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342247 | |

| Record name | 1-(1-Ethyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856696-09-8 | |

| Record name | 1-Ethyl-1H-pyrazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856696-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Ethyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-ethyl-1H-pyrazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Ethyl-1H-pyrazol-4-yl)methanamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethyl-1H-pyrazol-4-yl)methanamine is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole nucleus is a well-established pharmacophore found in a wide array of medicinally important molecules, exhibiting a broad spectrum of biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the known chemical properties, structure, and a proposed synthetic route for this compound.

Chemical Properties and Structure

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1-ethylpyrazol-4-yl)methanamine | PubChem |

| CAS Number | 856696-09-8 | Ambeed |

| Molecular Formula | C6H11N3 | PubChemLite |

| Molecular Weight | 125.17 g/mol | PubChemLite |

| Monoisotopic Mass | 125.0953 Da | PubChemLite |

| Predicted XlogP | -0.6 | PubChemLite |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

| Solubility | Data not available | - |

Structure:

The chemical structure of this compound consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. An ethyl group is attached to one of the nitrogen atoms (N1), and a methanamine group is attached to the carbon at the 4-position of the pyrazole ring.

Caption: Chemical structure of this compound.

Proposed Experimental Protocols

3.1. Proposed Synthesis of this compound via Reductive Amination

This proposed two-step synthesis starts with the formylation of 1-ethyl-1H-pyrazole followed by reductive amination.

Step 1: Synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich heterocyclic compounds like pyrazoles.

-

Materials:

-

1-ethyl-1H-pyrazole

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF in DCM to 0 °C.

-

Slowly add phosphorus oxychloride (POCl3) to the cooled DMF solution while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-ethyl-1H-pyrazole in DCM dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-ethyl-1H-pyrazole-4-carbaldehyde.

-

Step 2: Reductive Amination to this compound

Reductive amination of the aldehyde with ammonia will yield the target primary amine.

-

Materials:

-

1-ethyl-1H-pyrazole-4-carbaldehyde

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium borohydride (NaBH4) or other suitable reducing agent

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde in methanol.

-

Add an excess of ammonia solution (e.g., 7N in methanol) and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Cool the reaction mixture to 0 °C and add sodium borohydride in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Quench the reaction by the careful addition of water.

-

Remove the methanol under reduced pressure.

-

Adjust the pH of the aqueous residue to acidic (pH ~2) with hydrochloric acid and wash with DCM to remove any unreacted aldehyde.

-

Basify the aqueous layer to pH >10 with sodium hydroxide.

-

Extract the product with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or column chromatography if necessary.

-

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activities

While no specific biological activity data for this compound has been found in the reviewed literature, the pyrazole scaffold is a key feature in many pharmacologically active compounds. Derivatives of pyrazole have been reported to possess a wide range of biological activities, including but not limited to:

-

Antimicrobial and Antifungal: Pyrazole derivatives have shown efficacy against various bacterial and fungal strains.[3]

-

Anti-inflammatory: The well-known NSAID celecoxib contains a pyrazole core, and numerous other pyrazole derivatives exhibit anti-inflammatory properties.[4]

-

Anticancer: Certain pyrazole compounds have been investigated for their cytotoxic effects on cancer cell lines.

-

Anticonvulsant and Antidepressant: The pyrazole structure is also found in compounds with activity in the central nervous system.[5]

Given the prevalence of biological activity within the pyrazole class, it is plausible that this compound could serve as a valuable building block or lead compound in drug discovery programs targeting a variety of therapeutic areas. Further screening and biological evaluation are necessary to determine its specific pharmacological profile. No specific signaling pathway has been identified for this compound.

Conclusion

This compound is a pyrazole derivative with potential for application in medicinal chemistry and drug development. This guide has provided the available chemical information and a plausible, detailed protocol for its synthesis. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential biological activities. The proposed synthetic route offers a practical approach for researchers to obtain this molecule for further investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. ejbps.com [ejbps.com]

- 3. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

(1-Ethyl-1H-pyrazol-4-yl)methanamine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethyl-1H-pyrazol-4-yl)methanamine is a primary amine featuring a pyrazole heterocyclic core. This compound serves as a valuable building block in medicinal chemistry and drug discovery, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, synthesis, and known relevance in the development of bioactive compounds.

Chemical Identity and Properties

This compound is definitively identified by its CAS number and molecular formula. The structural and physicochemical properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 856696-09-8 | [1] |

| Molecular Formula | C6H11N3 | [2] |

| Molecular Weight | 125.17 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | CCN1C=C(CN)C=N1 | [2] |

| InChI Key | MIAQYVFWXDEYAK-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of a suitable nitrile precursor, a common method for the preparation of primary amines.

Synthetic Pathway Overview

A plausible and widely used synthetic route involves the reduction of 1-Ethyl-1H-pyrazole-4-carbonitrile. This transformation is typically accomplished using a strong reducing agent such as Lithium Aluminum Hydride (LiAlH4).

Caption: Synthetic route to this compound.

Detailed Experimental Protocol (General Procedure)

The following is a generalized protocol for the reduction of a nitrile to a primary amine using Lithium Aluminum Hydride. This should be adapted and optimized for the specific substrate, 1-Ethyl-1H-pyrazole-4-carbonitrile.

Materials:

-

1-Ethyl-1H-pyrazole-4-carbonitrile

-

Lithium Aluminum Hydride (LiAlH4)

-

Anhydrous Tetrahydrofuran (THF)

-

Distilled water

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hydrochloric acid (for workup, if necessary)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (typically 1.5 to 2.0 equivalents) in anhydrous THF.

-

Addition of Precursor: Dissolve 1-Ethyl-1H-pyrazole-4-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel. The addition should be slow to control the exothermic reaction, and the flask may be cooled in an ice bath.

-

Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add distilled water dropwise to quench the excess LiAlH4. This is a highly exothermic and gas-evolving step and must be performed with extreme care. Subsequently, a 15% aqueous solution of sodium hydroxide can be added, followed by more water until a granular precipitate is formed.

-

Work-up: Filter the resulting suspension and wash the solid residue thoroughly with THF or ethyl acetate. Combine the organic filtrates.

-

Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can then be purified by distillation or column chromatography.

Applications in Drug Discovery and Development

While specific biological activity data for this compound is not extensively documented in public literature, its utility lies in its role as a key intermediate for the synthesis of more complex molecules with diverse pharmacological activities. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs.

The primary amine group of this compound provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger molecular scaffolds. These transformations can include, but are not limited to:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

-

Sulfonamide formation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

These synthetic strategies enable the exploration of chemical space around the pyrazole core, leading to the development of novel compounds for various therapeutic targets.

Signaling Pathways and Logical Relationships

Currently, there is no specific information in the scientific literature detailing the direct involvement of this compound in any particular signaling pathway. Its role is primarily that of a synthetic building block. The biological activity and the signaling pathways modulated would be determined by the final molecule into which this amine is incorporated.

The logical workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: Drug discovery workflow utilizing the target compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel pyrazole-containing compounds in the field of drug discovery. While direct biological data on the compound itself is scarce, its utility as a synthetic intermediate is clear. Further research and publication of experimental data for this compound would be beneficial to the scientific community. Researchers utilizing this compound should perform their own characterization and activity testing within the context of their specific research goals.

References

An In-depth Technical Guide to the Synthesis of (1-Ethyl-1H-pyrazol-4-yl)methanamine Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for obtaining (1-Ethyl-1H-pyrazol-4-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis of this target molecule is primarily achieved through two main pathways, starting from either 1-Ethyl-1H-pyrazole-4-carbaldehyde or 1-Ethyl-1H-pyrazole-4-carbonitrile. This document outlines the synthesis of these key intermediates and their subsequent conversion to the final product, complete with experimental protocols and quantitative data.

Synthetic Pathways Overview

The synthesis of this compound can be approached via two principal strategies, each involving a key intermediate. The first strategy involves the formylation of a 1-ethylpyrazole core to yield an aldehyde, which is then converted to the amine. The second strategy focuses on the creation of a pyrazole-4-carbonitrile, which is subsequently reduced to the target methanamine.

Caption: Overview of the two primary synthetic routes to this compound.

Route 1: The Aldehyde Pathway

This pathway commences with the synthesis of the 1-ethylpyrazole core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality. The final step involves the reductive amination of the aldehyde to yield the target primary amine.

Step 1: Synthesis of 1-Ethyl-1H-pyrazole

The initial step involves the cyclization of a suitable precursor with ethylhydrazine. A common method is the reaction of ethylhydrazine with a 1,3-dicarbonyl compound or its equivalent.

Experimental Protocol: Synthesis of 1-Ethyl-1H-pyrazole

A mixture of malondialdehyde tetraethyl acetal (1 equivalent) and ethylhydrazine (1 equivalent) in a suitable solvent such as ethanol is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to afford 1-Ethyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation to 1-Ethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic compounds like 1-ethylpyrazole.[1][2][3][4][5] The Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.[1][2][3][4][5]

Caption: Vilsmeier-Haack formylation of 1-ethylpyrazole.

Experimental Protocol: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde

To a cooled (0 °C) solution of N,N-dimethylformamide (DMF, 5 equivalents), phosphorus oxychloride (POCl₃, 2 equivalents) is added dropwise with stirring under an inert atmosphere. The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent. 1-Ethyl-1H-pyrazole (1 equivalent) is then added, and the reaction mixture is heated to 90-100 °C for several hours. After completion, the reaction is quenched by pouring it onto crushed ice and neutralized with a base such as sodium carbonate. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography or recrystallization yields 1-Ethyl-1H-pyrazole-4-carbaldehyde.

Step 3: Reductive Amination to this compound

The final step in this pathway is the conversion of the aldehyde to the primary amine via reductive amination. This is typically a one-pot reaction where the aldehyde reacts with an ammonia source to form an imine, which is then reduced in situ by a suitable reducing agent.[6][7][8][9][10][11] Sodium cyanoborohydride is a commonly used reducing agent for this transformation due to its selectivity for the iminium ion over the aldehyde.[7][8][9][10][11][12]

Experimental Protocol: Reductive Amination of 1-Ethyl-1H-pyrazole-4-carbaldehyde

To a solution of 1-Ethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a solvent like methanol, an ammonia source such as ammonium acetate or a solution of ammonia in methanol is added. The mixture is stirred at room temperature to allow for imine formation. Subsequently, a reducing agent, for instance, sodium cyanoborohydride (1.5 equivalents), is added portion-wise. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is taken up in water and a suitable organic solvent. The aqueous layer is basified and extracted with the organic solvent. The combined organic extracts are dried and concentrated to give the crude this compound, which can be further purified by distillation or chromatography.

| Route 1 Data Summary | Starting Material | Reagents | Conditions | Yield |

| Step 1 | Malondialdehyde tetraethyl acetal | Ethylhydrazine | Ethanol, Reflux | Moderate to Good |

| Step 2 | 1-Ethyl-1H-pyrazole | POCl₃, DMF | 90-100 °C | Good |

| Step 3 | 1-Ethyl-1H-pyrazole-4-carbaldehyde | NH₄OAc, NaBH₃CN | Methanol, RT | Good |

Route 2: The Nitrile Pathway

This alternative route involves the synthesis of a pyrazole-4-carbonitrile intermediate, which is then reduced to the target amine. This pathway can be advantageous due to the often high yields and operational simplicity of multicomponent reactions used to form the pyrazole core.

Step 4: Synthesis of 1-Ethyl-1H-pyrazole-4-carbonitrile

1-Ethyl-1H-pyrazole-4-carbonitrile can be synthesized through a one-pot, three-component reaction involving ethylhydrazine, a suitable aldehyde, and an active methylene compound like malononitrile.[8][13] This approach allows for the rapid construction of the substituted pyrazole ring.

Caption: Multicomponent synthesis of 1-Ethyl-1H-pyrazole-4-carbonitrile.

Experimental Protocol: Synthesis of 1-Ethyl-1H-pyrazole-4-carbonitrile

A mixture of an appropriate aldehyde (e.g., formaldehyde or a precursor, 1 equivalent), malononitrile (1 equivalent), and ethylhydrazine (1 equivalent) is stirred in a suitable solvent, often ethanol or water, sometimes with a catalytic amount of a base like piperidine or an acid. The reaction is typically carried out at room temperature or with gentle heating. The product often precipitates from the reaction mixture and can be collected by filtration, washed, and recrystallized to yield pure 1-Ethyl-1H-pyrazole-4-carbonitrile.

Step 5: Reduction to this compound

The nitrile group of 1-Ethyl-1H-pyrazole-4-carbonitrile can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation using Raney Nickel and hydrogen gas is a common and effective method.[14] Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed.[3][15]

Experimental Protocol: Reduction of 1-Ethyl-1H-pyrazole-4-carbonitrile

-

Using Raney Nickel and H₂: A solution of 1-Ethyl-1H-pyrazole-4-carbonitrile in a solvent such as ethanol or methanol is placed in a hydrogenation apparatus. A catalytic amount of Raney Nickel is added, and the mixture is subjected to a hydrogen atmosphere (typically at a pressure of 50-100 psi). The reaction is shaken or stirred at room temperature or with gentle heating until the hydrogen uptake ceases. The catalyst is then removed by filtration, and the solvent is evaporated to give the crude product, which can be purified by distillation.

-

Using LiAlH₄: To a suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in a dry ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere, a solution of 1-Ethyl-1H-pyrazole-4-carbonitrile (1 equivalent) in the same solvent is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature or heated to reflux for several hours. After completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford this compound.

| Route 2 Data Summary | Starting Materials | Reagents/Catalyst | Conditions | Yield |

| Step 4 | Ethylhydrazine, Aldehyde, Malononitrile | Base or Acid catalyst | RT or gentle heating | Good to Excellent |

| Step 5a | 1-Ethyl-1H-pyrazole-4-carbonitrile | Raney Ni, H₂ | 50-100 psi H₂, RT or heat | High |

| Step 5b | 1-Ethyl-1H-pyrazole-4-carbonitrile | LiAlH₄ | THF, 0 °C to reflux | High |

Conclusion

Both the aldehyde and nitrile pathways offer viable and efficient routes to this compound. The choice of a specific route may depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The Vilsmeier-Haack reaction in the aldehyde pathway is a classic and robust method for pyrazole formylation. The multicomponent reaction in the nitrile pathway provides a rapid and atom-economical approach to the pyrazole core. Both reductive amination of the aldehyde and reduction of the nitrile are high-yielding transformations, providing access to the desired product. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis of this important synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. researchgate.net [researchgate.net]

- 4. ijpcbs.com [ijpcbs.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Reductive Amination - Sodium Cyanoborohydride (NaCNBH3) [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Sodium cyanoborohydride [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups | Semantic Scholar [semanticscholar.org]

- 12. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-Ethyl-1H-pyrazol-4-yl)methanamine

This technical guide provides a comprehensive overview of the chemical identity, properties, and potential synthetic routes for (1-Ethyl-1H-pyrazol-4-yl)methanamine. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Synonyms

The compound with the structure this compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

IUPAC Name: this compound[1]

Synonyms:

-

(1-ethylpyrazol-4-yl)methanamine[1]

-

1-(1-ethyl-1H-pyrazol-4-yl)methanamine

-

[(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Physicochemical Properties

Quantitative physicochemical data for this compound is primarily based on computational predictions. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C6H11N3 | PubChemLite[1] |

| Molecular Weight | 125.17 g/mol | Calculated |

| Monoisotopic Mass | 125.0953 Da | PubChemLite[1] |

| XlogP (predicted) | -0.6 | PubChemLite[1] |

| InChI | InChI=1S/C6H11N3/c1-2-9-5-6(3-7)4-8-9/h4-5H,2-3,7H2,1H3 | PubChemLite[1] |

| InChIKey | MIAQYVFWXDEYAK-UHFFFAOYSA-N | PubChemLite[1] |

| SMILES | CCN1C=C(C=N1)CN | PubChemLite[1] |

Synthesis and Experimental Protocols

A plausible synthetic route could start from a suitable pyrazole precursor, such as ethyl 1H-pyrazole-4-carboxylate. The synthesis could proceed through N-ethylation followed by functional group transformations to introduce the aminomethyl group at the 4-position.

Proposed General Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Note: This represents a generalized synthetic scheme. The actual reaction conditions, such as solvents, temperatures, and reaction times, would need to be optimized for each step.

Biological Activity and Potential Applications

While there is no specific biological activity data available for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:

The biological activity of a specific pyrazole derivative is highly dependent on the nature and position of its substituents. Therefore, this compound would require experimental screening to determine its specific biological profile.

General Workflow for Biological Screening:

Caption: A logical workflow for the biological evaluation of a novel compound.

References

An In-depth Technical Guide to the Spectroscopic Data of (1-Ethyl-1H-pyrazol-4-yl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the available and predicted spectroscopic data for the compound (1-Ethyl-1H-pyrazol-4-yl)methanamine (CAS No. 856696-09-8). Due to a lack of publicly available experimental spectra, this guide presents predicted mass spectrometry data, along with a theoretical analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra based on the compound's molecular structure. Furthermore, generalized experimental protocols for acquiring such spectroscopic data are detailed to aid researchers in their own characterization efforts.

Introduction

This compound is a heterocyclic amine containing a pyrazole ring, a functional group of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities. Accurate and comprehensive spectroscopic characterization is fundamental to confirming the identity, purity, and structure of such novel compounds. This guide aims to collate the known and predicted spectroscopic information for this specific molecule.

Molecular Structure and Properties

Mass Spectrometry (MS) Data

While experimental mass spectra are not publicly available, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are presented below. These values are crucial for the identification of the compound in mass spectrometry analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 126.10258 |

| [M+Na]⁺ | 148.08452 |

| [M+NH₄]⁺ | 143.12912 |

| [M+K]⁺ | 164.05846 |

| [M-H]⁻ | 124.08802 |

| [M+HCOO]⁻ | 170.09350 |

| [M+CH₃COO]⁻ | 184.10915 |

| Data sourced from PubChem CID 580103.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

No experimental NMR spectra for this compound have been published in the surveyed literature. However, a theoretical analysis of the expected ¹H and ¹³C NMR spectra can be made based on the molecule's structure.

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum would exhibit signals corresponding to the ethyl group, the pyrazole ring protons, the methylene bridge, and the amine protons.

| Protons | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity | Integration |

| CH₃ (Ethyl group) | 1.2 - 1.5 | Triplet (t) | 3H |

| CH₂ (Ethyl group) | 4.0 - 4.3 | Quartet (q) | 2H |

| CH₂ (Methylene bridge) | 3.7 - 4.0 | Singlet (s) | 2H |

| NH₂ (Amine group) | 1.5 - 3.0 (broad) | Singlet (br s) | 2H |

| H-3 (Pyrazole ring) | ~7.5 | Singlet (s) | 1H |

| H-5 (Pyrazole ring) | ~7.6 | Singlet (s) | 1H |

Note: The chemical shift of the NH₂ protons is highly dependent on solvent and concentration and may exchange with D₂O.[2]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted Range) |

| CH₃ (Ethyl group) | 14 - 16 |

| CH₂ (Ethyl group) | 45 - 48 |

| CH₂ (Methylene bridge) | 38 - 42 |

| C-4 (Pyrazole ring) | 115 - 120 |

| C-3 (Pyrazole ring) | 130 - 135 |

| C-5 (Pyrazole ring) | 138 - 142 |

Infrared (IR) Spectroscopy (Predicted)

Experimental IR data is not available. The predicted IR spectrum of this compound would display characteristic absorption bands for the amine N-H bonds, C-H bonds, C=C and C=N bonds of the pyrazole ring, and C-N bonds.

| Functional Group | Wavenumber (cm⁻¹) (Predicted Range) | Intensity | Description |

| N-H Stretch (Amine) | 3300 - 3500 | Medium | Two bands for primary amine[2][3] |

| C-H Stretch (Aromatic/Ring) | 3050 - 3150 | Medium | Pyrazole ring C-H |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium-Strong | Ethyl and methylene C-H |

| N-H Bend (Amine) | 1580 - 1650 | Medium-Strong | Scissoring vibration[3] |

| C=C, C=N Stretch (Ring) | 1400 - 1600 | Medium | Pyrazole ring stretches |

| C-N Stretch | 1020 - 1250 | Medium | Aliphatic amine C-N stretch[3] |

| N-H Wag (Amine) | 665 - 910 | Broad, Strong | Out-of-plane bending[3] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. These are based on standard laboratory practices for small molecule analysis.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[4][5]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to ensure sharp spectral lines.

-

Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. The data is acquired as a Free Induction Decay (FID).

-

For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon.

-

-

Data Processing: The FID is converted into a spectrum using a Fourier Transform. The resulting spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).

Infrared (FT-IR) Spectroscopy

A common and simple method for obtaining an IR spectrum of a neat liquid or solid is using an Attenuated Total Reflectance (ATR) accessory.[6][7]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.[7]

-

Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) is a common technique for determining the accurate mass of a small molecule.

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.

-

Infusion: The sample solution is introduced into the mass spectrometer's ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: The sample is ionized using ESI, which generates protonated molecules [M+H]⁺ in the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. An internal or external calibrant is used to ensure high mass accuracy.[8]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

Caption: General workflow for spectroscopic characterization.

References

- 1. PubChemLite - this compound (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. rsc.org [rsc.org]

The Biological Versatility of Pyrazole-Containing Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic tractability have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the biological activities of pyrazole-containing compounds, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Introduction

Pyrazole and its derivatives have garnered significant attention in the field of drug discovery due to their diverse and potent biological activities.[1] The versatile nature of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[2] A number of pyrazole-containing drugs have been successfully commercialized, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction treatment sildenafil, underscoring the therapeutic potential of this heterocyclic core.[3][4] This guide will explore the key biological activities of pyrazole compounds, presenting a curated collection of data and methodologies to support ongoing drug discovery efforts.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival.[5] Many of these compounds exert their effects by inhibiting key enzymes such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and epidermal growth factor receptor (EGFR).[6][7]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of selected pyrazole-containing compounds.

| Compound ID/Reference | Target/Cell Line | Activity Type | Value | Citation(s) |

| CDK2 Inhibition | ||||

| Compound 9 | CDK2 | IC50 | 0.96 µM | [6] |

| Compound 7d | CDK2 | IC50 | 1.47 µM | [6] |

| Compound 7a | CDK2 | IC50 | 2.0 µM | [6] |

| Compound 4 | CDK2 | IC50 | 3.82 µM | [6] |

| Compound 11 | CDK2 | IC50 | 0.45 µM | [8] |

| Compound 6 | CDK2 | IC50 | 0.46 µM | [8] |

| Compound 5 | CDK2 | IC50 | 0.56 µM | [8] |

| Roscovitine (Reference) | CDK2 | IC50 | 0.99 µM | [8] |

| Compound 17 | CDK2 | IC50 | 0.29 nM | [9] |

| VEGFR-2 Inhibition | ||||

| Compound 9 | VEGFR-2 | IC50 | 0.22 µM | [7] |

| Compound 12c | VEGFR-2 | IC50 | 828.23 nM | [10] |

| Compound 7c | VEGFR-2 | IC50 | 225.17 nM | [10] |

| Compound 6c | VEGFR-2 | IC50 | 913.51 nM | [10] |

| Sorafenib (Reference) | VEGFR-2 | IC50 | 186.54 nM | [10] |

| Compound 3i | VEGFR-2 | IC50 | 8.93 nM | [11] |

| Sorafenib (Reference) | VEGFR-2 | IC50 | 30 nM | [11] |

| Cytotoxicity | ||||

| Compound 11 | MCF-7 (Breast Cancer) | IC50 | 2.85 µM | [12] |

| Compound 11 | HT-29 (Colon Cancer) | IC50 | 2.12 µM | [12] |

| 5-FU (Reference) | HT-29 (Colon Cancer) | IC50 | 8.77 µM | [12] |

| Compound 35 | HepG2 (Liver Cancer) | IC50 | 3.53 µM | [13] |

| Compound 35 | MCF-7 (Breast Cancer) | IC50 | 6.71 µM | [13] |

| Compound 37 | MCF-7 (Breast Cancer) | IC50 | 5.21 µM | [13] |

| Pyrazole Derivative | MCF-7 (Breast Cancer) | IC50 | 1.31 µM | [14] |

| Pyrazole Derivative | WM266.5 (Melanoma) | IC50 | 0.45 µM | [14] |

Key Signaling Pathways in Pyrazole Anticancer Activity

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, particularly at the G1/S phase transition.[15] Inhibition of CDK2 by pyrazole derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: CDK2 signaling pathway and the point of inhibition by pyrazole compounds.

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Pyrazole-containing compounds can inhibit VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation and migration.

Caption: VEGFR-2 signaling cascade and its inhibition by pyrazole derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[3] Their mechanisms of action are varied and can include the inhibition of essential microbial enzymes.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for several pyrazole-based compounds against various microbial strains.

| Compound ID/Reference | Microorganism | MIC (µg/mL) | Reference Antibiotic | Reference MIC (µg/mL) | Citation(s) |

| Compound 9 | S. aureus | 128 | Ciprofloxacin | - | [15] |

| Compound 9 | E. faecalis | >128 | Ciprofloxacin | - | [15] |

| Compound 5 | S. aureus | 64-128 | Ciprofloxacin | - | [15] |

| Compound 3 | E. coli | 0.25 | Ciprofloxacin | 0.5 | [16] |

| Compound 4 | S. epidermidis | 0.25 | Ciprofloxacin | 4 | [16] |

| Compound 2 | A. niger | 1 | Clotrimazole | 2 | [16] |

| Compound 3 | M. audouinii | 0.5 | Clotrimazole | 0.5 | [16] |

| Compound 5c | K. pneumoniae | 6.25 | - | - | [17] |

| Compound 5c | L. monocytogenes | 50 | - | - | [17] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of effective anti-inflammatory drugs with favorable side-effect profiles is a major goal of pharmaceutical research. Pyrazole derivatives, most notably celecoxib, have established themselves as potent anti-inflammatory agents, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[18]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro and in vivo anti-inflammatory activities of various pyrazole-containing compounds.

| Compound ID/Reference | Assay | Activity Type | Value | Reference Drug | Reference Value | Citation(s) |

| COX-2 Inhibition | ||||||

| Compound 11 | COX-2 Inhibition | IC50 | 0.043 µM | Celecoxib | - | |

| Compound 12 | COX-2 Inhibition | IC50 | 0.049 µM | Celecoxib | - | [12] |

| PYZ10 | COX-2 Inhibition | IC50 | 0.0283 nM | - | - | [19] |

| PYZ11 | COX-2 Inhibition | IC50 | 0.2272 nM | - | - | [19][20] |

| PYZ31 | COX-2 Inhibition | IC50 | 19.87 nM | Celecoxib | 35.56 nM | [19][20] |

| Compound 8b | COX-2 Inhibition | IC50 | 0.043 µM | Celecoxib | 0.045 µM | [21] |

| Compound 5f | COX-2 Inhibition | IC50 | 1.50 µM | Celecoxib | 2.16 µM | [22] |

| Compound 6f | COX-2 Inhibition | IC50 | 1.15 µM | Celecoxib | 2.16 µM | [22] |

| Compound 2a | COX-2 Inhibition | IC50 | 19.87 nM | - | - | [23] |

| In Vivo Anti-inflammatory Activity | ||||||

| Compound 4 | Carrageenan-induced paw edema (3h) | % Inhibition | > Standard | Diclofenac sodium | - | [16] |

| Compound 5a | Carrageenan-induced paw edema (3h) | % Inhibition | 84.2% | Diclofenac | 86.72% | [24] |

| Compound 35e | Egg albumin denaturation | % Inhibition | 93.80% | Diclofenac sodium | 90.21% | [25] |

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[11] Selective inhibition of COX-2 by pyrazole derivatives reduces the production of these pro-inflammatory mediators.

Caption: The COX-2 pathway in inflammation and its inhibition by pyrazole compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of pyrazole-containing compounds.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20]

-

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Cell culture medium (serum-free for incubation with MTT)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Test compound (pyrazole derivative)

-

Control vehicle (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[17]

-

Treat the cells with various concentrations of the pyrazole derivative and a vehicle control for the desired exposure period (e.g., 72 hours).[17]

-

After the incubation period, remove the treatment medium.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution to each well and incubate at 37°C for 3-4 hours.[8]

-

After incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[24]

-

Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[17][24]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Caption: A simplified workflow for the MTT cytotoxicity assay.

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to assess the antimicrobial activity of a substance.[4]

-

Materials:

-

Muller-Hinton agar plates

-

Bacterial or fungal inoculum

-

Sterile cork borer (6-8 mm diameter)

-

Test compound (pyrazole derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Sterile pipettes

-

Incubator

-

-

Procedure:

-

Prepare a standardized microbial inoculum and uniformly spread it over the entire surface of a Muller-Hinton agar plate to create a lawn.[25]

-

Aseptically punch wells of 6-8 mm in diameter into the agar plate using a sterile cork borer.[25]

-

Add a defined volume (e.g., 100 µL) of the pyrazole derivative solution, positive control, and negative control into separate wells.[12]

-

Allow the plates to stand for a period (e.g., 30 minutes in a refrigerator) to permit diffusion of the compounds into the agar.[12]

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[22]

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[22]

-

The size of the inhibition zone is proportional to the antimicrobial activity of the compound.

-

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[26]

-

Materials:

-

Wistar rats or mice

-

Carrageenan solution (1% in saline)

-

Test compound (pyrazole derivative)

-

Reference anti-inflammatory drug (e.g., indomethacin, diclofenac sodium)

-

Vehicle control

-

Plethysmometer or digital calipers

-

Syringes and needles

-

-

Procedure:

-

Divide the animals into groups (control, reference drug, and test compound groups).

-

Administer the pyrazole derivative, reference drug, or vehicle to the respective animal groups (e.g., orally or intraperitoneally) 30-60 minutes before inducing inflammation.[26]

-

Measure the initial paw volume or thickness of the right hind paw of each animal.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

-

Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Conclusion

Pyrazole-containing compounds represent a highly valuable and versatile class of molecules in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic accessibility, ensures their continued importance in the development of new therapeutics. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the rational design and evaluation of novel pyrazole derivatives with enhanced biological activity and improved therapeutic profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of next-generation drugs for a variety of diseases.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. researchgate.net [researchgate.net]

- 18. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Pyrazole Derivatives: A Technical Guide to Key Targets

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and the ability to engage in diverse molecular interactions have propelled the development of a multitude of clinically significant drugs.[3][4] This in-depth technical guide explores the key therapeutic targets of pyrazole derivatives, providing a comprehensive overview of their anticancer, anti-inflammatory, and antimicrobial activities. The guide summarizes quantitative data, details experimental protocols for key assays, and visualizes critical signaling pathways to empower researchers in the ongoing quest for novel therapeutics.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrazole derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a range of malignancies by targeting various components of the cell's proliferative and survival machinery.[5]

Key Anticancer Targets

A significant focus of pyrazole-based drug discovery has been the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer.[6][7] Key kinase targets for pyrazole derivatives include:

-

Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression.[8] Pyrazole derivatives have been designed to inhibit CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[5][9]

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are crucial for tumor growth, angiogenesis, and metastasis. Pyrazole-containing compounds have shown potent inhibitory activity against both EGFR and VEGFR.[5]

-

PI3K/Akt Signaling Pathway: This pathway is critical for cell survival and proliferation. Pyrazole derivatives have been developed as potent inhibitors of PI3 Kinase (PI3K) and Akt.[5][10]

-

Other Kinases: Pyrazole scaffolds have been incorporated into inhibitors of a wide array of other kinases implicated in cancer, such as Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and Aurora kinases.[5][8][10]

Beyond kinases, pyrazole derivatives also target other critical components of cancer cells, including:

-

Tubulin: Disruption of microtubule dynamics through tubulin inhibition is a well-established anticancer strategy. Some pyrazole derivatives have been shown to inhibit tubulin polymerization.[5]

-

Topoisomerases: These enzymes are essential for DNA replication and repair. Pyrazole-thiazole hybrids have been shown to target topoisomerase II and IV.[11]

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of selected pyrazole derivatives against various cancer-related targets.

| Compound/Derivative | Target | Cell Line/Enzyme | Activity (IC50/GI50) | Reference |

| Pyrazole-Thiazole-Oxadiazole Hybrid (17i) | Cytotoxicity | A549 (Lung Cancer) | More potent than Sorafenib | [12] |

| Pyrazole-Thiazole-Oxadiazole Hybrid (17m) | EGFR | - | 0.012 µM | [13] |

| Pyrazole-Thiazole-Oxadiazole Hybrid (17m) | VEGFR2 | - | 0.309 µM | [13] |

| Pyrazolo[1,5-a]pyrimidine Derivative (29) | Cytotoxicity | HepG2 (Liver Cancer) | 10.05 µM | [5] |

| Pyrazolo[1,5-a]pyrimidine Derivative (30) | CDK2/cyclin A2 | - | 60% inhibition at 10 µM | [5] |

| Indole-Pyrazole Hybrid (33) | CDK2 | - | 0.074 µM | [5] |

| Indole-Pyrazole Hybrid (34) | CDK2 | - | 0.095 µM | [5] |

| Pyrazole Carbaldehyde Derivative (43) | PI3 Kinase | MCF-7 (Breast Cancer) | 0.25 µM | [5] |

| Pyrazolo[1,5-a]pyrimidine Derivative (46) | PIM-1 | HCT116 (Colon Cancer) | 1.51 µM | [5] |

| Pyrazolo[1,5-a]pyrimidine Derivative (47) | PIM-1 | MCF-7 (Breast Cancer) | 7.68 µM | [5] |

| Pyrazolo[4,3-f]quinoline Derivative (48) | Haspin Kinase | HCT116 (Colon Cancer) | 1.7 µM | [5] |

| Pyrazole-Thiourea Derivative (C5) | EGFR | - | 0.07 µM | [14] |

| Pyrazole-Thiourea Derivative (C5) | Cytotoxicity | MCF-7 (Breast Cancer) | 0.08 µM | [14] |

| Pyrazole Hybrid Chalcone (5o) | Cytotoxicity | MCF-7 (Breast Cancer) | 2.13 µM | [15] |

| Ferrocene-Pyrazole Hybrid (47c) | Cytotoxicity | HCT-116 (Colon Cancer) | 3.12 µM | [8] |

| Pyrazole Derivative (4) | CDK2 | - | 3.82 µM | [16][17] |

| Pyrazole Derivative (9) | CDK2 | - | 0.96 µM | [18] |

Signaling Pathway Visualization: CDK and JAK/STAT Pathways

The following diagrams illustrate the signaling pathways targeted by anticancer pyrazole derivatives.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Pyrazole derivatives are well-known for their potent anti-inflammatory properties, with the most notable example being the selective COX-2 inhibitor, celecoxib.[19][20] Their mechanism of action primarily involves the inhibition of key enzymes in the inflammatory pathway.

Key Anti-inflammatory Targets

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are the primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Pyrazole derivatives, particularly diarylpyrazoles, have been extensively developed as selective COX-2 inhibitors, which offers the advantage of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[19][21][22]

-

5-Lipoxygenase (5-LOX): This enzyme is involved in the synthesis of leukotrienes, which are potent pro-inflammatory mediators. Some pyrazole-thiazole hybrids have demonstrated dual inhibition of both COX-2 and 5-LOX.[1][19]

-

Cytokine Modulation: Pyrazole derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1]

-

NF-κB Suppression: The transcription factor NF-κB plays a central role in regulating the expression of inflammatory genes. Pyrazole derivatives can inhibit the NF-κB signaling pathway.[1]

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against key inflammatory targets.

| Compound/Derivative | Target | Activity (IC50) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| 3,5-diarylpyrazole | COX-2 | 0.01 µM | - | [1] |

| Pyrazolo-pyrimidine | COX-2 | 0.015 µM | - | [1] |

| Pyrazole-thiazole hybrid | COX-2 | 0.03 µM | - | [1] |

| Pyrazole-thiazole hybrid | 5-LOX | 0.12 µM | - | [1] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 µM | 225 | [1] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 µM | - | [1] |

| Pyrazole-hydrazone (4a) | COX-2 | 0.67 µM | 8.41 | [16] |

| Pyrazole-hydrazone (4b) | COX-2 | 0.58 µM | 10.55 | [16] |

| Pyrazole-hydrazone (4a) | 5-LOX | 1.92 µM | - | [16] |

| Pyrazole-hydrazone (4b) | 5-LOX | 2.31 µM | - | [16] |

| Pyrazole derivative (11) | COX-2 | 16.2 nM | - | [23] |

| Pyrazole derivative (16) | COX-2 | 20.1 nM | - | [23] |

| Trimethoxy pyrazolone (5f) | COX-2 | 1.50 µM | - | [24] |

| Trimethoxy aminopyrazole (6f) | COX-2 | 1.15 µM | - | [24] |

Signaling Pathway Visualization: COX-2 Pathway

The diagram below illustrates the cyclooxygenase-2 (COX-2) pathway and its inhibition by pyrazole derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The pyrazole nucleus is a versatile scaffold for the development of novel antimicrobial agents, with derivatives showing activity against a broad spectrum of bacteria and fungi.[11][25][26]

Key Antimicrobial Targets

The antibacterial and antifungal activity of pyrazole derivatives is often attributed to their ability to interfere with essential microbial processes. While the exact mechanisms for many derivatives are still under investigation, some identified targets include:

-

DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of quinolone antibiotics. Some pyrazole-thiazole hybrids have been shown to inhibit these enzymes.[11]

-

Bacterial Metabolic Pathways: Pyrazole derivatives can interfere with various metabolic pathways in both Gram-positive and Gram-negative bacteria.[11]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrazole derivatives against various microbial strains.

| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

| Pyrazole-thiazole hybrid (10) | S. aureus | 1.9 | [11] |

| Pyrazoline-clubbed pyrazole (16) | P. aeruginosa | - (potent) | [11] |

| Tethered thiazolo-pyrazole (17) | MRSA | 4 | [11] |

| Imidazo-pyridine substituted pyrazole (18) | Gram-negative strains | <1 | [11] |

| Pyrazole derivative (21c) | Multi-drug resistant bacteria | 0.25 | [19] |

| Pyrazole derivative (23h) | Multi-drug resistant bacteria | 0.25 | [19] |

| Hydrazone derivative (21a) | S. aureus | 62.5-125 | [13] |

| Hydrazone derivative (21a) | A. niger | 2.9-7.8 | [13] |

Other Therapeutic Targets

The therapeutic potential of pyrazole derivatives extends beyond the realms of cancer, inflammation, and microbial infections.

-

Phosphodiesterases (PDEs): Pyrazole-based compounds have been developed as inhibitors of various PDE isoforms. For instance, dihydropyranopyrazole derivatives have been identified as potent PDE2 inhibitors for potential use in Alzheimer's disease, while other derivatives target PDE4 for inflammatory conditions and PDE5 for erectile dysfunction.[14][15][27]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of pyrazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2][28]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[29]

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.[29]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[11]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically.[24]

Protocol:

-

Reagent Preparation: Prepare assay buffer, heme, and solutions of ovine COX-1 and COX-2 enzymes. Reconstitute the chromogenic substrate and arachidonic acid.

-

Assay Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add the pyrazole derivatives at various concentrations to the inhibitor wells. Include a vehicle control (for 100% enzyme activity) and a known COX inhibitor as a positive control.

-

Pre-incubation: Incubate the plate at 25°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the chromogenic substrate to all wells, followed by the addition of arachidonic acid to initiate the reaction.

-

Absorbance Measurement: Immediately read the absorbance at 590 nm using a plate reader in kinetic mode for a set period (e.g., 5 minutes).

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is calculated from the dose-response curve.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Compound Administration: Administer the pyrazole derivative or vehicle (e.g., saline or a suspension in carboxymethyl cellulose) intraperitoneally or orally to the animals. A standard anti-inflammatory drug (e.g., indomethacin or celecoxib) is used as a positive control.

-

Induction of Edema: After a set time following compound administration (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.[13]

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[13][22]

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Principle: The broth microdilution method involves challenging a standardized bacterial or fungal inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[3][21]

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[3]

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the pyrazole derivative in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well containing the compound dilutions and a growth control well (broth with no compound) with the standardized microbial suspension. Include a sterility control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria).[7]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7][21]

Conclusion

The pyrazole scaffold continues to be a highly privileged structure in the design and discovery of new therapeutic agents. Its ability to serve as a versatile pharmacophore has led to the development of compounds targeting a wide array of biological targets with significant therapeutic implications in oncology, inflammation, and infectious diseases. The data and methodologies presented in this guide are intended to provide a comprehensive resource for researchers and drug development professionals, facilitating the continued exploration and optimization of pyrazole derivatives as next-generation medicines. Further research into the structure-activity relationships, mechanisms of action, and safety profiles of novel pyrazole compounds will undoubtedly unveil new therapeutic opportunities.

References

- 1. researchgate.net [researchgate.net]

- 2. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 5. CDK2/CyclinA2 Kinase Enzyme System Application Note [worldwide.promega.com]

- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. shutterstock.com [shutterstock.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Broth Microdilution | MI [microbiology.mlsascp.com]

- 20. inotiv.com [inotiv.com]

- 21. researchgate.net [researchgate.net]

- 22. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 23. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 24. promega.com [promega.com]

- 25. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 27. researchgate.net [researchgate.net]

- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 29. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

The Strategic Role of (1-Ethyl-1H-pyrazol-4-yl)methanamine in Fragment-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, featured in a multitude of approved drugs due to its versatile chemical properties and ability to engage in various biological interactions.[1][2] Within the vast chemical space of pyrazole derivatives, (1-Ethyl-1H-pyrazol-4-yl)methanamine emerges as a valuable fragment for fragment-based drug discovery (FBDD). Its small size, synthetic tractability, and the presence of a primary amine handle for further elaboration make it an attractive starting point for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, properties, and application of this core fragment in drug discovery, supported by experimental protocols and quantitative data for related analogues.

Physicochemical Properties

| Property | Value (Predicted) | Source |

| Molecular Formula | C6H11N3 | PubChem[3] |

| Molecular Weight | 125.17 g/mol | PubChem[3] |

| XLogP3 | 0.4 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

These properties align well with the "Rule of Three," a guideline for the properties of effective fragments in FBDD, suggesting good solubility and potential for efficient binding to target proteins.

Synthesis of the Core Fragment and Analogs

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common strategy involves the construction of the pyrazole ring followed by the introduction or modification of the aminomethyl group at the C4 position.

General Synthetic Workflow

Caption: General synthetic workflow for this compound.